2,6-Diazaspiro[3.4]octan-8-one
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Overview
Description
2,6-Diazaspiro[3.4]octan-8-one is a chemical compound with a unique spirocyclic structure. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and drug development. The spirocyclic framework of this compound provides a rigid and stable structure, making it an attractive scaffold for the design of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octan-8-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the spirocyclic ring. For example, the reaction of a diamine with a ketone or aldehyde in the presence of a catalyst can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.4]octan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
2,6-Diazaspiro[3
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules.
Biology: In biological research, 2,6-Diazaspiro[3.4]octan-8-one derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of analgesics and antitubercular agents. .
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.4]octan-8-one and its derivatives involves interactions with specific molecular targets. For instance, sigma-1 receptor antagonists derived from this compound can enhance the analgesic effect of mu opioid receptor agonists without amplifying adverse effects. This interaction occurs through the binding of the compound to the sigma-1 receptor, modulating its activity and leading to enhanced analgesic effects .
Comparison with Similar Compounds
Similar Compounds
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: This compound also features a spirocyclic structure and has been studied for its dual activity as a mu-opioid receptor agonist and sigma-1 receptor antagonist.
Nitrofuran Carboxamide Derivatives: These compounds, derived from 2,6-Diazaspiro[3.4]octane, have shown potent antitubercular activity.
Uniqueness
2,6-Diazaspiro[3.4]octan-8-one stands out due to its unique spirocyclic structure, which provides a rigid and stable scaffold for the design of bioactive molecules. This structural feature enhances the compound’s potential for medicinal chemistry applications, particularly in the development of analgesics and antitubercular agents .
Properties
Molecular Formula |
C6H10N2O |
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Molecular Weight |
126.16 g/mol |
IUPAC Name |
2,7-diazaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C6H10N2O/c9-5-1-7-2-6(5)3-8-4-6/h7-8H,1-4H2 |
InChI Key |
URVQMAGWLDCUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2(CN1)CNC2 |
Origin of Product |
United States |
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